molecular formula C19H15N3O5S B2780342 Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312604-98-1

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2780342
CAS No.: 312604-98-1
M. Wt: 397.41
InChI Key: YVVKFHMHQUPUOV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a nitrobenzamido group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid. This is followed by the formation of the amide bond through the reaction with thionyl chloride and subsequent treatment with ethyl anthranilate. The resulting intermediate is then subjected to cyclization with phenyl isothiocyanate to form the thiazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(2-aminobenzamido)-4-phenylthiazole-5-carboxylate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Ester Hydrolysis: 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylic acid

Scientific Research Applications

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The nitro group plays a significant role in its activity, as it can undergo bioreduction to form reactive intermediates that interact with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts specific electronic properties and enhances its interaction with biological targets. This makes it more versatile and effective in various applications compared to its similar compounds.

Biological Activity

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, noted for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxylate group, and a nitrobenzamido substituent. The thiazole moiety is crucial for its pharmacological effects, while the nitro group enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound generally involves multiple steps:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the nitrobenzamido group via electrophilic substitution.
  • Esterification to yield the final product.

Alternative methods such as microwave-assisted synthesis have been explored to improve yield and reduce reaction times.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. In vitro studies indicate that it can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus niger .
  • Anticancer Potential : Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer pathways, potentially inhibiting tumor cell proliferation through hydrophobic interactions and hydrogen bonding.

The biological activity is largely attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group can undergo reduction to form reactive intermediates that inhibit bacterial enzymes, thus blocking bacterial growth.
  • Cell Membrane Penetration : The thiazole ring and phenyl group enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The minimal inhibitory concentration (MIC) was determined using the cup plate method, revealing potent activity against E. coli (MIC = 50 µg/mL) and S. aureus (MIC = 40 µg/mL) .

Case Study 2: Anticancer Activity

In another study, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting it may serve as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(3-nitrobenzamido)-4-phenylthiazole-5-carboxylateNitro group at meta positionAnticancer, AntimicrobialDifferent binding profiles due to positional variation
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylateNitro group at para positionSimilar activity but varied efficacyPositional differences influence solubility
Ethyl 2-(4-chlorobenzamido)-4-phenylthiazole-5-carboxylateChlorine instead of nitroPotentially different biological activityChlorine's properties may alter interaction dynamics

Properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKFHMHQUPUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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